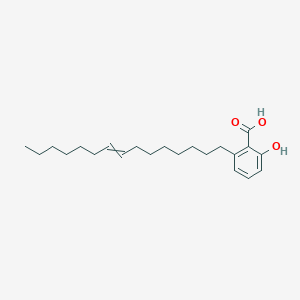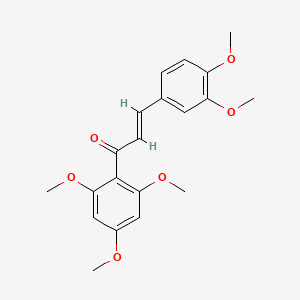
3,4,2',4',6'-Pentamethoxychalcone
Overview
Description
3,4,2',4',6'-Pentamethoxychalcone, also known as PMC, is a natural compound that belongs to the chalcone family. It is a yellow crystalline powder that is soluble in ethanol and methanol. PMC has been found to possess various pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Cytotoxic Agent in Cancer Research
3,4,2',4',6'-Pentamethoxychalcone has been identified as a potent cytotoxic agent. It has shown significant effects in inhibiting cell growth in vitro. This activity is linked to its ability to bind to tubulin, affecting cell cycle progression and disrupting microtubule assembly. The compound's potential in cancer research, particularly in exploring new therapeutic options, is highlighted by these properties (Lawrence, McGown, Ducki, & Hadfield, 2000).
Non-Linear Optical Applications
3,4,2',4',6'-Pentamethoxychalcone (PMC) has been explored for its potential in non-linear optical applications. A study demonstrated the growth of PMC crystals by a slow evaporation method, analyzing their structural and optical properties. The findings suggest potential applications in photoluminescence and other optical technologies (Balaji, Prabu, & Srinivasan, 2017).
Synthesis and Chemical Analysis
Research has been conducted on the synthesis of various derivatives of pentamethoxychalcone. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds. For example, the synthesis of certain pentamethoxychalcone compounds provided insights into their structural resemblance to natural products found in plants like safflower (Obara et al., 1991).
Antiproliferative Activity in Cancer Cell Lines
Studies have also focused on the antiproliferative activity of polymethoxychalcones, including 3,4,2',4',6'-Pentamethoxychalcone, against various human cancer cell lines. These compounds have been evaluated for their potential to inhibit the growth of cancer cells, offering insights into new cancer treatment options (Vongdeth, Han, Li, & Wang, 2019).
Inhibitory Effects on Nitric Oxide Production
Another significant aspect of research on this compound is its inhibitory effects on nitric oxide production in treated macrophages. This property is particularly relevant in the context of anti-inflammatory and anticancer activities, as it provides a basis for the development of novel therapeutic agents (Rao, Fang, & Tzeng, 2009).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGYMYAOVADOP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76650-20-9 | |
| Record name | MLS002693942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



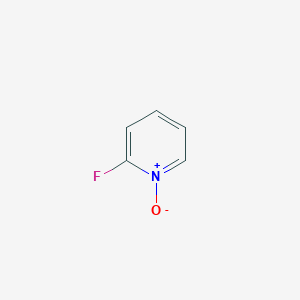

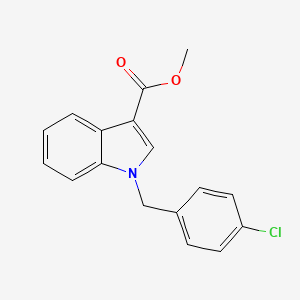

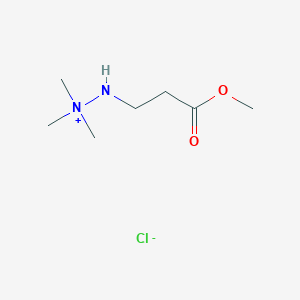
![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)

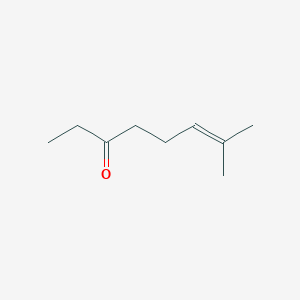

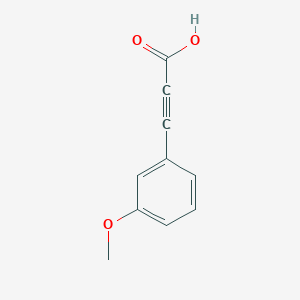
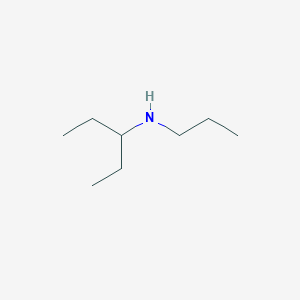
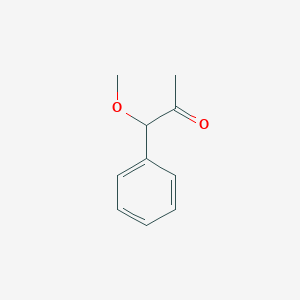
![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)
